molecular formula C20H19N3O B2760752 3-(4-异丁氧基苯基)-1-苯基-1H-吡唑-4-碳腈 CAS No. 882223-40-7

3-(4-异丁氧基苯基)-1-苯基-1H-吡唑-4-碳腈

货号 B2760752
CAS 编号: 882223-40-7
分子量: 317.392
InChI 键: SPKIWXMFZZHSIA-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of related compounds involves various chemical reactions. For instance, during the febuxostat synthesis process, the last step is the hydrolysis of ester intermediates . Another example is the synthesis of a new class of thiazolyl α-aminophosphonate derivatives by one-pot Kabachnik–Fields reaction of ethyl 2- (3-formyl-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylate with various aryl amines and diethyl phosphite .

科学研究应用

  1. 缓蚀作用:包括类似于3-(4-异丁氧苯基)-1-苯基-1H-吡唑-4-腈的吡唑衍生物已被发现作为酸性环境中低碳钢的有效缓蚀剂。这些缓蚀剂显示出显着的效率,并遵循Langmuir吸附等温线粘附在钢表面上。它们的有效性因浓度和温度而异 (Yadav, Gope, Kumari, & Yadav, 2016)

  2. 光物理和量子化学分析:对与3-(4-异丁氧苯基)-1-苯基-1H-吡唑-4-腈在结构上相关的吡唑啉衍生物的研究表明它们在光物理应用中的潜力。这些化合物表现出独特溶剂化变色响应,并且可以封装在纳米腔内,在材料科学和纳米技术中显示出潜力 (Mati, Sarkar, Sarkar, & Bhattacharya, 2012)

  3. 表面和吸附特性:已经探索了吡唑-4-腈的杂环衍生物的表面和吸附特性。这些研究提供了对这些化合物物理化学方面的见解,这对于开发新材料和涂层至关重要 (Abdel Hameed et al., 2020)

  4. 有机化学中的合成和应用:已经开发了各种合成方法用于吡唑-4-腈衍生物。这些方法拓宽了这些化合物在有机化学中的应用范围,可能导致新的药物、农用化学品和材料 (Rahmati, Eskandari-Vashareh, & Alizadeh-Kouzehrash, 2013)

  5. 抗菌活性:使用吡唑-4-腈衍生物的席夫碱已经合成并显示出显着的抗菌活性。这指出了在开发新的抗菌剂中的潜在应用 (Puthran et al., 2019)

  6. 新型化合物的合成:研究还集中在使用吡唑-4-腈衍生物合成新型化合物,突出了这些化合物在一系列具有各种领域潜在应用的化学实体中创造多功能性的作用 (McFadden & Huppatz, 1991)

  7. 简便的合成方法:已经开发了用于吡唑-4-腈衍生物的新型合成方法,产生了许多新的化合物。这些方法对于在不同科学领域扩展这些化合物的应用至关重要 (Ali, Ragab, Abdelghafar, & Farag, 2016)

作用机制

Target of Action

The primary target of 3-(4-isobutoxyphenyl)-1-phenyl-1H-pyrazole-4-carbonitrile, also known as Febuxostat, is the enzyme xanthine oxidase (XO) . This enzyme plays a crucial role in the conversion of hypoxanthine and xanthine to uric acid, a process that occurs during the breakdown of purines in the body .

Mode of Action

Febuxostat acts as a non-purine-selective inhibitor of xanthine oxidase . It binds to the molybdenum pterin center, which is the active site of xanthine oxidase, thereby inhibiting the enzyme . This inhibition prevents the oxidation of hypoxanthine and xanthine to uric acid, leading to a reduction in serum uric acid levels .

Biochemical Pathways

The primary biochemical pathway affected by Febuxostat is the purine degradation pathway . By inhibiting xanthine oxidase, Febuxostat disrupts the final steps of this pathway, preventing the formation of uric acid from hypoxanthine and xanthine . This results in lower serum uric acid levels, which can help manage conditions like gout, where uric acid accumulation leads to painful joint inflammation .

Pharmacokinetics

Febuxostat exhibits good bioavailability, with more than 84% of the drug being absorbed when administered orally . It has a protein binding rate of 99.2% to albumin . The drug is metabolized via several enzymes, including CYP1A1, 1A2, 2C8, 2C9, UGT1A1, 1A8, and 1A9 . It has an elimination half-life of approximately 5 to 8 hours . Excretion occurs through both urine (around 49%, mostly as metabolites, 3% as unchanged drug) and feces (around 45%, mostly as metabolites, 12% as unchanged drug) .

Result of Action

The primary result of Febuxostat’s action is a reduction in serum uric acid levels . This can help manage conditions like gout, where the accumulation of uric acid crystals in joints leads to painful inflammation . By reducing the production of uric acid, Febuxostat can help prevent these painful flare-ups .

Action Environment

Environmental factors such as diet and lifestyle can influence the action, efficacy, and stability of Febuxostat. For instance, a diet high in purines can increase uric acid levels in the body, potentially reducing the efficacy of Febuxostat. Similarly, conditions that affect liver function, where the drug is metabolized, could also impact the drug’s efficacy and safety profile .

属性

IUPAC Name

3-[4-(2-methylpropoxy)phenyl]-1-phenylpyrazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O/c1-15(2)14-24-19-10-8-16(9-11-19)20-17(12-21)13-23(22-20)18-6-4-3-5-7-18/h3-11,13,15H,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPKIWXMFZZHSIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1=CC=C(C=C1)C2=NN(C=C2C#N)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-isobutoxyphenyl)-1-phenyl-1H-pyrazole-4-carbonitrile

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。